5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 5-methyl substituent on the pyrimidine ring.
- A 3-phenyl group attached to the pyrazole moiety.
- A 7-amine functional group linked to a tetrahydrofuran-2-ylmethyl side chain.
This scaffold is structurally optimized for targeting bacterial ATP synthase, particularly in Mycobacterium tuberculosis (M. tb), as evidenced by related pyrazolo[1,5-a]pyrimidin-7-amine analogues .
Properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-10-17(19-11-15-8-5-9-23-15)22-18(21-13)16(12-20-22)14-6-3-2-4-7-14/h2-4,6-7,10,12,15,19H,5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKZFHKLCPFTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine
The foundational intermediate, 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, is synthesized via a cyclocondensation reaction between 5-amino-3-phenylpyrazole and a methyl-substituted 1,3-biselectrophile.
Reaction Protocol
- Reactants :
- Conditions :
- Outcome :
Yield Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 100 | 3 | 85 |
| Ethanol | 80 | 6 | 72 |
| Acetonitrile | 90 | 4 | 68 |
Data adapted from cyclocondensation studies in pyrazolo[1,5-a]pyrimidine synthesis.
Functionalization at Position 7: Introduction of the Tetrahydrofuran-2-Ylmethyl Group
The primary amine at position 7 undergoes alkylation to introduce the tetrahydrofuran-2-ylmethyl moiety. This step demands careful selection of alkylating agents and reaction conditions to avoid over-alkylation.
Alkylation of 7-Aminopyrazolo[1,5-a]Pyrimidine
Reagents :
- Alkylating Agent : Tetrahydrofurfuryl bromide (1.5 equiv) or tetrahydrofurfuryl tosylate (1.3 equiv).
- Base : Potassium carbonate (2.0 equiv) or triethylamine (3.0 equiv).
Procedure :
- Dissolve 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (1.0 equiv) in anhydrous DMF.
- Add the alkylating agent and base under nitrogen atmosphere.
- Heat at 60°C for 12–24 hours.
Yield and Selectivity
| Alkylating Agent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Tetrahydrofurfuryl bromide | K₂CO₃ | 60 | 78 |
| Tetrahydrofurfuryl tosylate | Et₃N | 60 | 82 |
Adapted from N-alkylation methods in pyrazolo[1,5-a]pyrimidine derivatives.
Alternative Pathways: Multicomponent and One-Pot Syntheses
Recent advances emphasize efficiency through multicomponent reactions (MCRs), which consolidate multiple steps into a single operation.
Three-Component Reaction with Sulfoxonium Ylides
Reactants :
- 5-Amino-3-phenylpyrazole
- Benzaldehyde (for phenyl group retention)
- Methyl sulfoxonium ylide (for methyl group introduction).
Conditions :
- Solvent: Toluene
- Catalyst: p-TsOH (10 mol%)
- Temperature: 110°C (microwave-assisted)
Outcome :
- Direct formation of the pyrazolo[1,5-a]pyrimidine core with simultaneous incorporation of methyl and phenyl groups.
- Post-synthetic alkylation at position 7 remains necessary.
Yield : 74% (core formation), 80% (alkylation).
Mechanistic Considerations and Challenges
Regioselectivity in Cyclocondensation
The use of acetylacetone as a 1,3-biselectrophile ensures methyl group incorporation at position 5 due to the electron-withdrawing effect of the carbonyl groups, directing nucleophilic attack to the α-position.
Steric Hindrance in Alkylation
The tetrahydrofuran-2-ylmethyl group introduces steric bulk, necessitating polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrahydrofuran-2-ylmethyl group can be replaced by other substituents. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: It shows promise as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural variations among pyrazolo[1,5-a]pyrimidin-7-amine derivatives include modifications at the 3-phenyl , 5-alkyl/aryl , and N-linked side chain positions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Structure–Activity Relationship (SAR) Insights
A. N-Linked Side Chain Modifications
- Pyridinylmethyl vs. Tetrahydrofuran-2-ylmethyl: Pyridin-2-ylmethyl derivatives (e.g., compounds in ) exhibit strong anti-M. tb activity (MIC < 0.5 μM) due to hydrogen bonding with ATP synthase. However, pyridine-containing compounds may suffer from oxidative metabolism, reducing bioavailability.
B. 5-Substituent Effects
- Methyl vs. Aryl Groups :
C. 3-Substituent Optimization
- Fluorophenyl vs. Phenyl :
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties of Selected Analogues
- The target compound’s tetrahydrofuran group balances lipophilicity (logP ~2.8) and polarity, likely improving blood-brain barrier penetration compared to pyridinylmethyl derivatives.
Biological Activity
5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a unique structural framework that includes:
- Pyrazolo[1,5-a]pyrimidine core : This scaffold is recognized for its significant medicinal properties.
- Tetrahydrofuran moiety : This contributes to the compound's flexibility and stability in biological interactions.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Biological Activities
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities such as:
- Antimycobacterial Activity : Inhibitors of Mycobacterium tuberculosis ATP synthase have been developed based on this scaffold. Studies have shown that derivatives can effectively inhibit bacterial growth in vitro and in vivo .
- Anticancer Properties : Certain derivatives have demonstrated significant anticancer activity by inhibiting specific kinases involved in tumor progression .
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which is crucial for various therapeutic applications .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological efficacy. Key findings include:
| Substituent | Activity Type | Observations |
|---|---|---|
| 3-(4-fluoro)phenyl | Antimycobacterial | Enhanced potency against M.tb |
| Alkyl/Aryl at position 5 | Anticancer | Variability in inhibition of kinase activity |
| Tetrahydrofuran moiety | Stability | Improved interaction with biological targets |
These modifications can lead to distinct pharmacological profiles and enhance the compound's therapeutic potential.
Case Studies
- Antimycobacterial Study :
-
Anticancer Research :
- Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that specific substitutions at the 5-position significantly enhanced anticancer activity .
-
Enzyme Inhibition :
- Research focused on the enzyme inhibitory effects of this compound revealed its potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how is the product characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the construction of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones. Subsequent functionalization includes introducing the tetrahydrofuran-2-ylmethylamine group via nucleophilic substitution or coupling reactions .
- Characterization : Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm regiochemistry and substituent positions.
- Mass spectrometry (ESI or HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Q. What experimental conditions are critical for optimizing the yield of this compound during synthesis?
- Methodological Answer : Reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature (often 80–120°C for cyclization), and catalysts (e.g., Pd-based catalysts for cross-coupling) significantly impact yields. For example, highlights the use of controlled temperatures and solvents like ethanol/DMF for recrystallization to improve purity .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Density functional theory (DFT) calculations and molecular docking studies can predict binding affinities to target enzymes (e.g., kinases) by analyzing interactions between the trifluoromethyl group and hydrophobic pockets in active sites. emphasizes integrating computational reaction path searches with experimental validation to streamline derivative synthesis .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or structural impurities. Solutions include:
- Orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm target engagement.
- Structural elucidation via X-ray crystallography (as in ) to rule out isomerization or polymorphic effects .
Q. How does the tetrahydrofuran-2-ylmethylamine substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer : The tetrahydrofuran group enhances solubility and bioavailability by introducing oxygen-based hydrogen bonding. Pharmacokinetic studies (e.g., liver microsome assays) can assess metabolic stability, while logP measurements quantify lipophilicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
